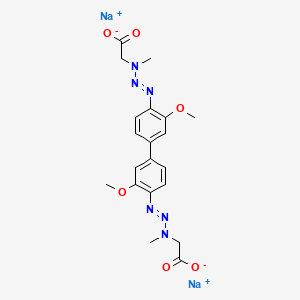
Disodium N,N'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bisazo)bis(N-methylaminoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) typically involves the following steps:
Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups, such as methoxy groups, to form the azo linkage.
Methylation: The resulting azo compound is further methylated to introduce the N-methylaminoacetate groups.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form to enhance its solubility in water.
Industrial Production Methods
In industrial settings, the production of Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) has various applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes for textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-ylamino)stilbene-2,2’-disulfonate
Uniqueness
Disodium N,N’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bisazo)bis(N-methylaminoacetate) is unique due to its specific structural features, such as the presence of methoxy groups and N-methylaminoacetate moieties. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
85098-84-6 |
|---|---|
Molecular Formula |
C20H22N6Na2O6 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
disodium;2-[[[4-[4-[[carboxylatomethyl(methyl)amino]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C20H24N6O6.2Na/c1-25(11-19(27)28)23-21-15-7-5-13(9-17(15)31-3)14-6-8-16(18(10-14)32-4)22-24-26(2)12-20(29)30;;/h5-10H,11-12H2,1-4H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
FQNACXCPPBAOPP-UHFFFAOYSA-L |
Canonical SMILES |
CN(CC(=O)[O-])N=NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=NN(C)CC(=O)[O-])OC)OC.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















